molecular formula C19H22N2O2S B5748506 4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide

4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5748506
M. Wt: 342.5 g/mol
InChI Key: FHHYTZRMCSGONZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-hydroxy-5-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamothioyl group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzaldehyde.

    Reduction: Formation of 4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide
  • 4-tert-butyl-2-hydroxybenzaldehyde
  • 4-tert-butyl-2,6-dibenzoylphenol

Uniqueness

4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with other similar compounds. Additionally, the combination of the tert-butyl, hydroxy, and carbamothioyl groups in a single molecule provides a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12-5-10-16(22)15(11-12)20-18(24)21-17(23)13-6-8-14(9-7-13)19(2,3)4/h5-11,22H,1-4H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHYTZRMCSGONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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